molecular formula C20H26O6 B585284 rac Secoisolariciresinol-13C3 CAS No. 1346602-47-8

rac Secoisolariciresinol-13C3

Cat. No. B585284
CAS RN: 1346602-47-8
M. Wt: 365.399
InChI Key: PUETUDUXMCLALY-JQGCDJRGSA-N
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Description

Rac Secoisolariciresinol-13C3 is a labelled analog of rac Secoisolariciresinol . It is a lignan (phenylpropanoid) with significant estrogenic activity .


Synthesis Analysis

Secoisolariciresinol diglucosides (SDGs) were synthesized from vanillin via secoisolariciresinol and glucosyl donor through a concise route that involved chromatographic separation of diastereomeric diglucoside derivatives .


Molecular Structure Analysis

The molecule of secoisolariciresinol assumes a clustered conformation in the crystal, characterized by the facing of the two phenyl rings . This geometry is stabilized by the formation of a network of hydrogen bonds .


Physical And Chemical Properties Analysis

The molecular formula of rac Secoisolariciresinol-13C3 is C20H26O6 . The average molecular weight is 362.42 .

Scientific Research Applications

Osteogenic Activity

rac Secoisolariciresinol-13C3: has been studied for its potential in treating osteoporosis. Researchers have identified microbial metabolites of Secoisolariciresinol that exhibit osteogenic effects, which are crucial for bone health and regeneration . These metabolites have shown promising results in enhancing cell viability, osteoblastic differentiation, and gene expression, which are key factors in bone formation and maintenance.

Neuroprotection

The compound has also been linked to neuroprotective properties. Studies suggest that Secoisolariciresinol diglucoside (SDG) , a derivative, may protect against neuroinflammation, which is beneficial in preventing and treating neurological disorders . This could lead to advancements in therapies for conditions like Alzheimer’s disease and other forms of dementia.

Anti-inflammatory and Antioxidant Effects

In the realm of inflammation and oxidative stress, rac Secoisolariciresinol-13C3 derivatives have been found to have significant anti-inflammatory and antioxidant effects. These properties are essential in the prevention and management of chronic diseases such as heart disease, tumor progression, atherosclerosis, and diabetes .

Extraction and Purification Techniques

Scientifically, the compound has been a subject of interest in developing extraction and purification techniques. A two-step extraction methodology involving ionic liquid-based ultrasonic-assisted extraction (IL-UAE) and ionic liquid-based aqueous two-phase system (IL-ATPS) has been developed for the extraction and purification of SDG from flaxseed . This methodology could be applied to other bioactive compounds, enhancing the efficiency of natural product extraction.

Dietary Lignan Biotransformation

The gut microbiota’s role in the biotransformation of dietary lignans into enterolignans has been a significant area of researchrac Secoisolariciresinol-13C3 is a major lignan that undergoes this transformation, which may result in metabolites with more potent bioactivities than the precursor lignans . This has implications for nutritional science and the development of functional foods.

Lead Compound Development for Medicinal Use

The microbial metabolites of rac Secoisolariciresinol-13C3 have been synthesized and evaluated for their potential as lead compounds in medicinal applications. The focus has been on developing efficient compounds from these metabolites for the treatment of diseases like osteoporosis .

Natural Product Chemistry

In natural product chemistry, rac Secoisolariciresinol-13C3 is a compound of interest due to its occurrence in various grains, seeds, fruits, and vegetables. Its study contributes to understanding the chemical diversity and potential health benefits of natural products .

Metabolomics

Lastly, the untargeted metabolomics approach has been utilized to identify the microbial transformation products of rac Secoisolariciresinol-13C3 . This technique is crucial for discovering new metabolites and understanding their biological activities, which can lead to novel therapeutic agents .

Future Directions

The ability of rac Secoisolariciresinol-13C3 to exert a multi-functional response reducing oxidative stress, inflammation, and BBB permeability makes it an exciting potential therapeutic for neuroinflammatory diseases . More research is needed to determine the mechanism by which rac Secoisolariciresinol-13C3 mediates these effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac Secoisolariciresinol-13C3 involves a series of reactions starting from commercially available starting materials. The key steps include protection of the hydroxyl groups, formation of the benzyl ether, deprotection of the hydroxyl groups, and introduction of the 13C3 label.", "Starting Materials": [ "Vanillin", "Sodium borohydride", "Benzyl bromide", "Sodium hydroxide", "13C3-labeled formaldehyde", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Reduction of Vanillin to Vanillyl alcohol using Sodium borohydride in Methanol.", "Step 2: Protection of the hydroxyl groups of Vanillyl alcohol by treatment with Acetic anhydride and Pyridine.", "Step 3: Formation of the benzyl ether by treatment of the protected Vanillyl alcohol with Benzyl bromide and Sodium hydroxide in Methanol.", "Step 4: Deprotection of the hydroxyl groups by treatment with Hydrochloric acid in Methanol.", "Step 5: Introduction of the 13C3 label by reaction of the deprotected Vanillyl alcohol with 13C3-labeled formaldehyde in the presence of Sodium borohydride in Chloroform.", "Step 6: Racemization of the labeled Secoisolariciresinol by treatment with Hydrochloric acid in Methanol.", "Step 7: Purification of the racemic Secoisolariciresinol-13C3 by column chromatography using a mixture of Chloroform and Methanol as the eluent." ] }

CAS RN

1346602-47-8

Product Name

rac Secoisolariciresinol-13C3

Molecular Formula

C20H26O6

Molecular Weight

365.399

IUPAC Name

(2R,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol

InChI

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16+/i11+1,12+1,15+1/m0/s1

InChI Key

PUETUDUXMCLALY-JQGCDJRGSA-N

SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O

synonyms

(2R,3R)-rel-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3;  (R*,R*)-(±)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3;  (R*,R*)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; 

Origin of Product

United States

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